molecular formula C9H4BrFO2 B13175816 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid

Cat. No.: B13175816
M. Wt: 243.03 g/mol
InChI Key: YKZPPMIFCNAZEE-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4BrFO2 It is a derivative of propynoic acid, featuring a bromine and fluorine substituent on the phenyl ring

Preparation Methods

The synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline.

    Reaction Conditions: The aniline derivative undergoes a series of reactions including halogenation, coupling, and oxidation to introduce the prop-2-ynoic acid moiety.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its reactivity and binding affinity to these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid can be compared with similar compounds such as:

    3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid: Similar structure but different positioning of the bromine and fluorine atoms.

    3-(3,4-Difluorophenyl)prop-2-ynoic acid: Contains two fluorine atoms instead of one bromine and one fluorine.

    3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: An ester derivative with a different functional group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)

InChI Key

YKZPPMIFCNAZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CC(=O)O)Br)F

Origin of Product

United States

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